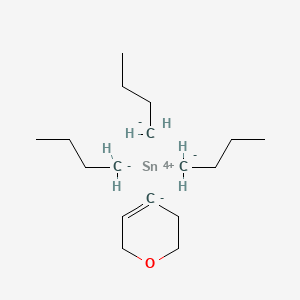
Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) is a complex organotin compound that features a tetrahydropyran ring structure bonded to a tin ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydropyran derivatives, including Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+), often involves the hydroalkoxylation of olefins. This reaction can be catalyzed by various metal catalysts such as platinum, silver, and copper . For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature yields tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods
Industrial production of tetrahydropyran derivatives typically involves the use of lanthanide triflates as catalysts in room temperature ionic liquids (RTILs) to achieve high yields of the desired product . This method is favored for its efficiency and the mild conditions required.
Análisis De Reacciones Químicas
Types of Reactions
Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin ion to a lower oxidation state.
Substitution: The tetrahydropyran ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles that attack the electrophilic sites on the tetrahydropyran ring .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of functionalized tetrahydropyran derivatives .
Aplicaciones Científicas De Investigación
Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) has several scientific research applications:
Mecanismo De Acción
The mechanism by which Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) exerts its effects involves the interaction of the tin ion with various molecular targets. The tetrahydropyran ring can participate in cycloaddition reactions, forming stable complexes with other molecules. These interactions can affect cellular processes and pathways, making the compound useful in both chemical and biological research .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran: Similar in structure but lacks the tin ion.
Dihydropyran: Another cyclic ether with different reactivity.
Neopeltolide: A marine natural product with a tetrahydropyran ring, used in medicinal chemistry.
Uniqueness
Butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) is unique due to the presence of the tin ion, which imparts distinct chemical properties and reactivity compared to other tetrahydropyran derivatives. This makes it particularly valuable in specialized applications where these properties are advantageous .
Propiedades
IUPAC Name |
butane;2,3,4,6-tetrahydropyran-4-ide;tin(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7O.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2H,3-5H2;3*1,3-4H2,2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYWRJVSAMOSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].C1COCC=[C-]1.[Sn+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34OSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













